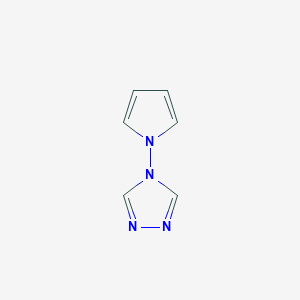

4-(Pyrrol-1-yl)-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N4 |

|---|---|

Molecular Weight |

134.14 g/mol |

IUPAC Name |

4-pyrrol-1-yl-1,2,4-triazole |

InChI |

InChI=1S/C6H6N4/c1-2-4-9(3-1)10-5-7-8-6-10/h1-6H |

InChI Key |

NCGFQIUZLVWYOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)N2C=NN=C2 |

Synonyms |

4-(pyrrol-1-yl)-1,2,4-triazole |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(Pyrrol-1-yl)-1,2,4-triazole

The most common approaches for synthesizing the this compound system rely on classical cyclization reactions using readily available starting materials.

A widely utilized and efficient method for the synthesis of this compound and its derivatives is the Paal-Knorr pyrrole (B145914) synthesis. This reaction involves the condensation of a primary amine, in this case, a 4-amino-1,2,4-triazole (B31798) derivative, with a 1,4-dicarbonyl compound. derpharmachemica.comresearchgate.netgrafiati.compharmj.org.ua 2,5-Diethoxytetrahydrofuran (or the analogous 2,5-dimethoxytetrahydrofuran) serves as a stable and convenient precursor to succinaldehyde, the required 1,4-dicarbonyl component. researchgate.netresearchgate.net

The reaction is typically carried out in an acidic medium, with glacial acetic acid being the most common solvent and catalyst. derpharmachemica.comresearchgate.netgrafiati.compharmj.org.uaresearchgate.net Under these conditions, the tetrahydrofuran (B95107) ring of the precursor opens to generate the reactive dialdehyde, which then undergoes condensation with the amino group of the triazole. The subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring attached at the N-4 position of the triazole.

This methodology has been successfully applied to a variety of substituted 4-amino-1,2,4-triazoles to produce the corresponding pyrrolyl derivatives in good yields. grafiati.comresearchgate.net For example, this approach has been used to modify the 4-amino group of 4-amino-5-(pyridin-4-yl)-1,2,4-triazole(4H)-3-ylthio-acetamides and 3-mercapto-4-amino-5-benzyl-1,2,4-triazole derivatives into the pyrrole moiety. derpharmachemica.comresearchgate.netpharmj.org.ua The reaction demonstrates broad applicability for creating complex heterocyclic structures built upon the this compound scaffold.

Table 1: Paal-Knorr Synthesis of this compound Derivatives

| 4-Amino-1,2,4-triazole Precursor | Reagent | Solvent/Catalyst | Product Type |

| 4-amino-5-cyclohexyl-1,2,4-triazole(4H)-3-yl thioacetanilides | 2,5-dimethoxytetrahydrofuran (B146720) | Acetic Acid | 4-(1H-pyrrol-1-yl)-5-cyclohexyl-1,2,4-triazole(4H)-3-yl thioacetanilides |

| 4-amino-5-(pyridin-4-yl)-1,2,4-triazole(4H)-3-ylthio-acetamides | 2,5-dimethoxytetrahydrofuran | Acetic Acid | 4-(pyrrol-1-yl)-5-(pyridin-4-yl)-1,2,4-triazole(4H)-3-ylthio-acetamides |

| 3-mercapto-4-amino-5-benzyl-1,2,4-triazole-4H | 2,5-dimethoxytetrahydrofuran | Acetic Acid | 3-mercapto-4-(pyrrol-1-yl)-5-benzyl-1,2,4-triazole-4H |

While oxidative coupling and cyclization reactions are known in heterocyclic chemistry, the specific pathway involving the manganese dioxide (MnO₂)-mediated oxidative decarboxylation of hydroxymethylated triazoles to directly yield this compound is not a prominently documented synthetic route in the reviewed scientific literature. Manganese dioxide is a well-known oxidizing agent used for various transformations, including the oxidation of alcohols and in dehydrogenative coupling reactions. unisi.itacs.org Similarly, decarboxylation is a known strategy in the synthesis of certain heterocyclic compounds. acs.org However, the combination of these specific reagents and substrates for the synthesis of the title compound is not established as a standard methodology.

Oxidative Decarboxylation Pathways

Synthesis of Substituted this compound Derivatives

The functionalization of the core this compound structure is crucial for modulating its chemical and physical properties. Research has explored the introduction of various functional groups onto the triazole ring.

The synthesis of substituted pyrrolyl-triazole ensembles allows for the introduction of functional groups that can serve as handles for further chemical transformations. One documented approach involves the reaction of pyrrolyl-triazolium salts with elemental sulfur. nih.govacs.org

In this method, substituted 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazol-4-ium bromides are treated with a base in the presence of sulfur. nih.govacs.org This reaction is believed to proceed through the generation of a pyrrole-substituted N-heterocyclic carbene (NHC) intermediate. This highly reactive carbene is then trapped by sulfur, leading to the formation of the corresponding 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazole-5(4H)-thione in high yield. nih.govacs.org This transformation effectively introduces a thione functional group at the C-5 position of the triazole ring, providing a versatile intermediate for further synthetic elaboration.

Introduction of Functional Groups on the Triazole Ring

S-Alkylation of Thiol Derivatives

A common and effective method for modifying the this compound scaffold is through the S-alkylation of its thiol derivatives. This reaction allows for the introduction of a wide range of substituents on the sulfur atom, thereby tuning the molecule's properties. The starting material, 4-(4-chlorophenyl)-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol, can be synthesized and subsequently alkylated using various halogenated alkanes. dergipark.org.tr This process typically involves the reaction of the triazole-3-thiol with an alkylating agent in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. tubitak.gov.tr The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the alkyl halide.

Researchers have successfully synthesized a series of S-alkyl derivatives of 4-(4-chlorophenyl)-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol, resulting in white crystalline substances that are generally insoluble in water but soluble in organic solvents like DMF and DMSO upon heating. dergipark.org.tr The regioselectivity of the alkylation, favoring the sulfur atom, is a key aspect of this methodology, although the formation of N-alkylated byproducts can occur under certain conditions. uzhnu.edu.ua The specific conditions, including the choice of base and solvent, can influence the reaction's yield and selectivity. uzhnu.edu.ua

Table 1: Examples of S-Alkylation Reactions

| Starting Thiol | Alkylating Agent | Product | Reference |

|---|---|---|---|

| 4-(4-chlorophenyl)-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol | Halogenated alkanes | S-alkyl 4-(4-chlorophenyl)-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol derivatives | dergipark.org.tr |

| 4-Allyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1H-1,2,4-triazole-5-thione | Ethyl bromoacetate | Ethyl 2-((4-allyl-5-(4-(1H-pyrrol-1-yl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate | tubitak.gov.tr |

| 4-Phenyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1H-1,2,4-triazole-5-thione | Methyl iodide | 3-(Methylthio)-4-phenyl-5-(4-(1H-pyrrol-1-yl)phenyl)-4H-1,2,4-triazole | tubitak.gov.tr |

Aminomethylation Reactions

Aminomethylation, specifically the Mannich reaction, provides a pathway to introduce aminomethyl groups onto the this compound scaffold. tubitak.gov.tr This three-component condensation reaction typically involves an active hydrogen-containing compound (the triazole), formaldehyde (B43269), and a primary or secondary amine. researchgate.net In the context of this compound derivatives, the aminomethylation often occurs at a nitrogen atom within the triazole ring. tubitak.gov.tr

For instance, the reaction of 4-allyl-3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-1,2,4-triazole-5-thione with formaldehyde and various secondary amines like morpholine, piperidine, or 4-(pyridin-2-yl)piperazine leads to the formation of N-2-aminomethylated triazolethiones. tubitak.gov.tr This reaction expands the structural diversity of the pyrrole-triazole hybrids, offering opportunities to modulate their physicochemical and biological properties. The Mannich reaction is a versatile tool for synthesizing a wide array of derivatives from a common precursor. tucl.edu.np

Introduction of Functional Groups on the Pyrrole Ring

The functionalization of the pyrrole ring itself is a crucial strategy for creating diverse this compound derivatives. Pyrrole, being an electron-rich heterocycle, readily undergoes electrophilic substitution reactions. researchgate.netnih.gov However, modern synthetic methods have expanded the scope of pyrrole functionalization beyond classical approaches.

One key method involves the Paal-Knorr synthesis, which can be used to construct the pyrrole ring with desired substituents. For example, the amino group at position 4 of a 1,2,4-triazole (B32235) can be converted into a pyrrole fragment by reacting with 2,5-dimethoxytetrahydrofuran in acetic acid. derpharmachemica.com This allows for the direct attachment of a pyrrole ring to the triazole core.

Furthermore, multi-step synthetic sequences can be employed to introduce functional groups onto a pre-existing pyrrole ring within the hybrid molecule. This can involve reactions such as acylation or the introduction of substituents via intermediates like pyrrole-2-carboxaldehyde. researchgate.net The versatility of the pyrrole ring allows for a wide range of chemical modifications, contributing to the development of a broad library of this compound compounds. nih.gov

Multi-Step Reaction Protocols for Hybrid Systems

The construction of complex hybrid systems incorporating the this compound moiety often necessitates multi-step reaction sequences. These protocols allow for the controlled and sequential introduction of different structural features.

Hydrazinolysis and Thiosemicarbazide (B42300) Intermediates

A common pathway to synthesize 4-substituted-5-(pyrrol-1-yl)-1,2,4-triazole-3-thiones involves the use of hydrazinolysis and thiosemicarbazide intermediates. researchgate.netzsmu.edu.ua The synthesis often begins with a pyrrole-containing carboxylic acid or its ester. This starting material is converted to the corresponding carbohydrazide (B1668358) through reaction with hydrazine (B178648) hydrate. dergipark.org.trmdpi.comresearchgate.net

The resulting hydrazide is then reacted with an isothiocyanate (e.g., phenylisothiocyanate or 4-chlorophenylisothiocyanate) to form a thiosemicarbazide derivative. dergipark.org.trmdpi.com This thiosemicarbazide serves as a key intermediate that can undergo cyclization to form the desired 1,2,4-triazole ring. This method provides a reliable route to a variety of 4,5-disubstituted-1,2,4-triazole-3-thiones. google.com

Intramolecular Heterocyclization Reactions

Intramolecular heterocyclization is a critical step in the formation of the 1,2,4-triazole ring in these hybrid systems. researchgate.netzsmu.edu.ua Following the formation of the thiosemicarbazide intermediate, cyclization is typically achieved by heating in an alkaline medium, such as an aqueous solution of sodium hydroxide. dergipark.org.trmdpi.comgoogle.com This base-catalyzed reaction promotes the intramolecular nucleophilic attack of one of the nitrogen atoms of the thiosemicarbazide onto the carbonyl carbon, followed by dehydration to yield the stable 1,2,4-triazole ring.

This cyclization step is a high-yielding and efficient method for constructing the triazole core. The specific conditions of the cyclization, such as the concentration of the base and the reaction temperature, can be optimized to maximize the yield of the desired product. mdpi.com

Condensation Reactions with Carboxylic Acids and Hydrazides

Condensation reactions involving carboxylic acids and hydrazides are also employed in the synthesis of 1,2,4-triazole derivatives. sbq.org.brresearchgate.net These methods can be used to form the triazole ring or to introduce substituents onto the pre-formed ring. For instance, 4-aminotriazoles can react with carboxylic acids under dehydrating conditions, such as heating with phosphoryl chloride, to form fused s-triazolo[3,4-b]-1,3,4-thiadiazoles. clockss.org

More directly related to the title compound, a hydrazide can be condensed with a carboxylic acid derivative to form an acylhydrazide, which can then be cyclized to a 1,2,4-triazole. researchgate.net The use of coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBT) can facilitate this condensation, often leading to good yields under mild conditions. sbq.org.brresearchgate.net This approach offers a versatile alternative for constructing the 1,2,4-triazole ring with various substituents.

Table 2: Summary of Multi-Step Synthesis Research Findings

| Step | Reactants | Intermediate/Product | Key Findings | Reference |

|---|---|---|---|---|

| Hydrazinolysis | Pyrrole-2-carboxylic acid ethyl ester, Hydrazine hydrate | Pyrrole-2-carbohydrazide | Efficient conversion to the hydrazide intermediate. | dergipark.org.tr |

| Thiosemicarbazide Formation | Pyrrole-2-carbohydrazide, 4-chlorophenylisothiocyanate | N-(4-chlorophenyl)-2-(pyrrole-2-carbonyl)hydrazine-1-carbothioamide | Formation of the key thiosemicarbazide precursor. | dergipark.org.tr |

| Intramolecular Heterocyclization | N-(4-chlorophenyl)-2-(pyrrole-2-carbonyl)hydrazine-1-carbothioamide, NaOH | 4-(4-chlorophenyl)-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol | High-yield cyclization to the triazole-thione. | dergipark.org.tr |

| Condensation | Carboxylic acid, Hydrazinophthalazine, EDC, HOBT | 1,2,4-Triazole derivatives | Simple and efficient method with good yields. | sbq.org.brresearchgate.net |

Advanced Synthetic Techniques

Advanced synthetic strategies offer efficient and selective pathways to construct complex heterocyclic systems like this compound and its derivatives. These methods often provide improvements in yield, substrate scope, and environmental impact over traditional approaches.

A novel and practical approach for the regioselective synthesis of 1,2,4-triazoles utilizes a catalytic system inspired by amine oxidase enzymes. rsc.org This biomimetic strategy employs an o-quinone catalyst, specifically 1,10-phenanthroline-5,6-dione (B1662461) (phd), in conjunction with a Lewis acid co-catalyst like iron(III) chloride (FeCl₃). rsc.orgresearchgate.net The reaction couples two readily available nucleophilic components, a primary amine and a hydrazine, using molecular oxygen from the atmosphere as the terminal oxidant. rsc.org This method is noted for being atom-economical and environmentally favorable, producing only water and ammonia (B1221849) as by-products. rsc.org

The mechanism involves a multi-step cascade where the o-quinone catalyst facilitates the oxidation of the primary amine. rsc.org This is followed by the formation of a crucial C–N bond through a sequence of dynamic transamination, electrocyclization, and dehydrogenation of a secondary amine intermediate. rsc.org This catalytic cycle allows for the construction of diverse 1,2,4-triazole structures under mild aerobic conditions. researchgate.net While this method has been demonstrated for a range of 1,2,4-triazoles, its specific application to synthesize this compound from pyrrole-containing starting materials represents a promising area for further investigation.

A highly effective method for the synthesis of substituted pyrrolyl-1,2,4-triazoles involves the palladium-catalyzed reductive debenzylation of triazolium salts. acs.orgnih.gov Specifically, N-(1H-pyrrol-3-yl)-N′-benzyltriazolium bromides can be converted to their corresponding debenzylated products, 1-(1H-pyrrol-3-yl)-4H-1,2,4-triazoles and 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazoles, in high yields. acs.orgnih.gov This transformation is typically carried out using palladium on carbon (Pd/C) as the catalyst. acs.org

This synthetic route is significant as it provides access to pyrrole-substituted triazoles, which can serve as precursors to other valuable chemical entities, including N-heterocyclic carbenes (NHCs). acs.orgnih.govvulcanchem.com The reaction proceeds cleanly, offering a straightforward method for removing the benzyl (B1604629) protecting group from the triazole nitrogen atom. acs.orgnih.gov

| Starting Material | Catalyst | Product(s) | Yield |

|---|---|---|---|

| N-(1H-Pyrrol-3-yl)-N′-benzyltriazolium bromides | Pd/C | Substituted 1-(1H-pyrrol-3-yl)-4H-1,2,4-triazoles and 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazoles | High |

Amine Oxidase-Inspired Catalysis for Triazole Construction

Mechanistic Studies of Transformation Reactions

Understanding the reaction mechanisms of pyrrolyltriazole systems is crucial for controlling product formation and designing new synthetic pathways. Studies have revealed that these compounds can undergo significant structural transformations, such as ring opening, under specific conditions. acs.orgnih.gov

The 1,2,4-triazole ring in certain pyrrolyl-substituted ensembles is susceptible to opening. This transformation is particularly observed during dehydrobromination reactions of pyrrolyltriazolium salts in the absence of a trapping agent. acs.orgnih.gov The process is believed to proceed through an equilibrium involving several intermediates. acs.org

Initial deprotonation of the triazolium salt can lead to the formation of a pyrrolyltriazole N-heterocyclic carbene (NHC). acs.orgnih.gov This NHC can exist in equilibrium with betaine (B1666868) (triazoliumylpyrrolide) and pyrrolyltriazoliumide intermediates. acs.org It is the pyrrolyltriazoliumide intermediate that is proposed to be the key species leading to the opening of the triazole ring. acs.orgnih.gov If a trapping agent, such as elemental sulfur, is present, the carbene form can be intercepted to form stable 1,2,4-triazole-5(4H)-thiones in high yields, preventing the ring-opening cascade. acs.orgnih.govresearchgate.net Blocking the formation of the pyrrolyltriazoliumide intermediate, for instance by adding a substituent at the 3-position of the triazole ring, can also prevent ring opening and allow for the successful generation of the pyrrole-substituted triazole NHC. acs.orgnih.gov

In the absence of a suitable trap for the N-heterocyclic carbene, the transformation cascade of pyrrolyltriazolium salts leads to the formation of N-cyanoformimidamide derivatives. acs.orgnih.govvulcanchem.com This outcome results from the opening of the triazole ring. acs.orgnih.gov

According to DFT (Density Functional Theory) calculations, the formation of the N-cyanoformimidamide derivative is most likely initiated by the pyrrolyltriazoliumide intermediate. acs.orgnih.gov This intermediate is considered a minor component in the equilibrium between the triazoliumylpyrrolide and the pyrrolyltriazole NHC. acs.org The rearrangement and fragmentation of this pyrrolyltriazoliumide intermediate result in the cleavage of the triazole ring structure, ultimately yielding the stable N-cyanoformimidamide product. acs.orgnih.gov This mechanistic insight highlights the delicate balance of reactivity within these systems and provides a basis for controlling the reaction outcome by either trapping reactive intermediates or modifying the substrate to favor a desired reaction pathway. acs.org

Structural Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the characterization of novel compounds. By interacting with molecules using electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework.

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 4-(Pyrrol-1-yl)-1,2,4-triazole, both ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the distinct chemical environments of the nuclei in the pyrrole (B145914) and triazole rings.

In the ¹H NMR spectrum, the protons on the pyrrole ring are expected to appear in the aromatic region, typically between δ 6.0 and 7.5 ppm. vulcanchem.comnuph.edu.ua For instance, in related derivatives, pyrrole ring protons have been observed as triplets at chemical shifts of approximately 7.17-7.20 ppm and 6.29-6.32 ppm. nuph.edu.ua The proton attached to the triazole ring is anticipated to resonate further downfield, generally in the range of δ 8.0-9.0 ppm. vulcanchem.com The ¹³C NMR spectrum would show signals for the carbon atoms of both heterocyclic rings, with the triazole carbons characteristically appearing in the 140-160 ppm region. vulcanchem.com

Table 1: Expected NMR Chemical Shifts (δ) for this compound

| Nucleus | Ring | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Pyrrole | ~ 6.0 - 7.5 |

| ¹H | Triazole | ~ 8.0 - 9.0 |

FT-IR spectroscopy provides insights into the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands.

Key vibrational modes include C=N stretching from the triazole ring, anticipated around 1600–1650 cm⁻¹. vulcanchem.com Aromatic C=C stretching vibrations from both rings would likely appear near 1570 cm⁻¹. vulcanchem.com For comparison, studies on the parent 1,2,4-triazole (B32235) ring show characteristic peaks for aromatic C-H stretching around 3032-3097 cm⁻¹, C=C aromatic stretching at 1483-1529 cm⁻¹, and N=N stretching at 1543 cm⁻¹. omicsonline.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Ring System | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic (Pyrrole & Triazole) | ~ 3030 - 3100 omicsonline.org |

| C=N Stretch | Triazole | ~ 1600 - 1650 vulcanchem.com |

| C=C Stretch | Aromatic (Pyrrole & Triazole) | ~ 1570 vulcanchem.com |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When coupled with liquid chromatography (LC-MS), it also serves to separate the compound from a mixture before analysis. mdpi.comresearchgate.net For this compound (molecular formula C₆H₆N₄), the exact mass can be calculated and confirmed. Techniques like Electrospray Ionization (ESI) are commonly used, which would typically show a prominent peak for the protonated molecule [M+H]⁺. dergipark.org.tr

Fourier-Transform Infrared (FT-IR) Spectroscopy

Diffraction Techniques

While spectroscopic methods provide information about connectivity and functional groups, diffraction techniques can determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. This technique has been successfully applied to this compound, providing unambiguous proof of its structure and conformation. nih.gov

The X-ray diffraction analysis of this compound revealed specific details about its crystal packing and molecular shape. nih.gov The asymmetric unit of the crystal structure was found to contain one and a half molecules of the compound, with one molecule situated on a C₂ axis of symmetry. nih.gov

Each molecule is composed of two planar, five-membered rings—a pyrrole and a 1,2,4-triazole ring—connected by a nitrogen-nitrogen single bond. nih.gov A key conformational feature is that the triazole ring is oriented nearly at a right angle to the plane of the pyrrole ring. nih.gov The crystal structure is further stabilized by intermolecular forces, including C-H···N hydrogen bonds and weak, offset face-to-face π-π stacking interactions between the heterocyclic rings. nih.gov

Table 3: Crystallographic and Structural Details for this compound

| Parameter | Finding | Reference |

|---|---|---|

| Molecular Formula | C₆H₆N₄ | nih.gov |

| Asymmetric Unit | One and a half molecules | nih.gov |

| Molecular Conformation | Two planar rings (pyrrole, triazole) connected by an N-N bond. | nih.gov |

| Dihedral Angle | The triazole ring is nearly perpendicular to the pyrrole ring. | nih.gov |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(1H-pyrrol-1-yl)-5-cyclohexyl-1,2,4-triazole(4H)-3-yl thioacetanilides |

| 4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol |

| 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione |

Single-Crystal X-ray Diffraction Analysis

Analysis of Intermolecular Interactions (e.g., C-H...N Hydrogen Bonds, π–π Interactions)

The solid-state structure of this compound is defined by a network of non-covalent interactions that dictate the crystal packing. The primary forces at play are C-H···N hydrogen bonds and π–π stacking interactions, which link the individual molecules together. nih.gov

In the crystal lattice, molecules of this compound are connected through C-H···N hydrogen bonds. nih.gov This type of weak hydrogen bond, while less strong than conventional N-H···O or O-H···O bonds, plays a crucial role in determining the supramolecular assembly of nitrogen-containing heterocyclic compounds. acs.org In similar crystal structures involving triazole or pyrrole rings, these interactions are characterized by specific geometries, with typical C(H)···N distances averaging around 3.25 Å and H···N distances around 2.17 Å. acs.org

In addition to hydrogen bonding, the crystal structure is stabilized by weaker, offset face-to-face π–π interactions. nih.gov These interactions occur between the aromatic pyrrole and triazole rings of adjacent molecules. The term "offset face-to-face" indicates that the rings are parallel but slipped relative to one another, a common arrangement that minimizes repulsive forces while maintaining attractive π-system overlap. rsc.org The significance of π–π stacking in the crystal packing of triazole-containing compounds is well-documented, with observed centroid-to-centroid distances typically falling in the range of 3.6 Å to 3.8 Å. iucr.orgresearchgate.net

| Interaction Type | Participating Groups | Description | Typical Distance (Å) |

| C-H···N Hydrogen Bond | Pyrrole/Triazole C-H and Triazole N | Links individual molecules into a larger network. nih.gov | C(H)···N: ~3.25 acs.org |

| π–π Interaction | Pyrrole and Triazole rings | Weaker, offset face-to-face stacking stabilizes the crystal lattice. nih.gov | Centroid-Centroid: ~3.6-3.8 iucr.orgresearchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm that the elemental composition of a synthesized compound matches its theoretical formula. For this compound, with the molecular formula C₆H₆N₄, the theoretical mass percentages of carbon (C), hydrogen (H), and nitrogen (N) are calculated based on their atomic weights. nih.gov These calculated values serve as a benchmark against which experimentally determined values are compared to verify the purity and identity of the compound. dergipark.org.trdergipark.org.tr

The structures of newly synthesized compounds, including derivatives of pyrrolyl-triazole, are routinely confirmed by comparing the experimentally found elemental percentages with the calculated theoretical percentages. dergipark.org.trnuph.edu.uaresearchgate.net

Theoretical Composition of this compound (C₆H₆N₄)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 6 | 72.066 | 53.77 |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 4.51 |

| Nitrogen (N) | 14.007 | 4 | 56.028 | 41.78 |

| Total | 134.142 | 100.00 |

To illustrate the application of this method, the table below presents data for a related compound, showcasing the close agreement typically observed between calculated and found values in compositional analysis.

Example of Elemental Analysis for a Pyrrolyl-Triazole Derivative

| Compound | Molecular Formula | Analysis | C (%) | H (%) | N (%) | S (%) | Source |

| 4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol | C₁₂H₉ClN₄S | Calculated | 52.08 | 3.28 | 20.25 | 11.58 | dergipark.org.tr |

| Found | 51.94 | 3.29 | 20.20 | 11.61 | dergipark.org.tr | ||

| 6-Phenyl-3-(pyrrole-2-yl)- nih.govvulcanchem.commdpi.comtriazolo[3,4-b] nih.govdergipark.org.trmdpi.comthiadiazole | C₁₃H₉N₅S | Calculated | 58.41 | 3.39 | 26.20 | 11.99 | dergipark.org.tr |

| Found | 58.27 | 3.40 | 26.14 | 12.02 | dergipark.org.tr |

Coordination Chemistry and Ligand Design

4-(Pyrrol-1-yl)-1,2,4-triazole as a Ligand Scaffold

The potential of this compound as a ligand scaffold stems from the distinct electronic properties and spatial arrangement of its constituent heterocyclic rings. This combination allows for a variety of coordination modes and the design of more complex chelating ligands.

Nitrogen Donor Capabilities of the Triazole and Pyrrole (B145914) Moieties

The 1,2,4-triazole (B32235) ring is a key component in coordination chemistry due to its multiple nitrogen atoms, which can act as Lewis bases, donating electron pairs to metal ions. researchgate.net Specifically, the nitrogen atoms at the 1 and 2 positions of the triazole ring are often involved in forming bridges between metal centers, leading to the formation of polynuclear complexes. mdpi.comresearchgate.net The π-electron system of the triazole ring also contributes to its stability and influences the electronic properties of the resulting metal complexes. vulcanchem.com

Design Principles for Chelating Ligands Incorporating the Core Structure

The this compound core structure provides a foundation for designing polydentate chelating ligands. The fundamental principle involves introducing additional donor groups onto this scaffold to create ligands that can bind to a metal ion at multiple points, forming stable chelate rings. researchgate.net The stability of these complexes is enhanced by the chelate effect.

Key design strategies include:

Functionalization of the Rings: Attaching substituent groups with donor atoms (e.g., pyridyl, carboxylate, or thiol groups) to either the pyrrole or triazole ring can create bidentate or tridentate ligands. mdpi.comnih.gov For instance, adding a pyridyl group to the triazole ring can create a bidentate N,N-donor ligand. nih.gov

Introduction of Bridging Spacers: Linking two this compound units with a flexible or rigid spacer can lead to the formation of binucleating ligands capable of coordinating to two metal centers simultaneously. researchgate.net

Synthesis of Schiff Bases: Condensation of an amino-substituted this compound with an aldehyde or ketone results in the formation of Schiff base ligands. These ligands often possess enhanced chelating abilities due to the introduction of an imine nitrogen donor. samipubco.comsamipubco.com

The choice of substituents and their positions on the core structure significantly influences the resulting ligand's coordination behavior, including the geometry and stability of the metal complexes formed. tandfonline.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.comsamipubco.com The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes with Transition Metals (e.g., Fe, Mn, Ni, Cu, Zn, Pd)

A range of transition metal complexes have been synthesized using ligands based on the this compound framework. These complexes exhibit diverse coordination geometries and stoichiometries. For example, Schiff base ligands derived from 4-amino-1,2,4-triazole (B31798) and 2-acetylpyrrole (B92022) have been used to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes. samipubco.comsamipubco.com Depending on the metal and reaction conditions, both octahedral and tetrahedral geometries have been observed. samipubco.comsamipubco.com Similarly, derivatives of 1,2,4-triazole-3-thione containing a pyrrole moiety have been used to form complexes with Mn(II), Fe(II), Ni(II), Cu(II), and Zn(II). mdpi.com Palladium complexes have also been prepared with pincer-type ligands incorporating a central pyrrole and flanking 1,2,4-triazole groups. researchgate.net

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Co(II) | Schiff base | Octahedral | samipubco.comsamipubco.com |

| Ni(II) | Schiff base | Octahedral | samipubco.comsamipubco.com |

| Cu(II) | Schiff base | Tetrahedral | samipubco.comsamipubco.com |

| Zn(II) | Schiff base | Octahedral | samipubco.comsamipubco.com |

| Mn(II) | Thione derivative | - | mdpi.com |

| Fe(II) | Thione derivative | - | mdpi.com |

| Pd(II) | Pincer ligand | - | researchgate.net |

Influence of Ligand Substituents on Coordination Modes and Stoichiometry

The nature of the substituents on the this compound ligand has a profound impact on the coordination mode and the stoichiometry of the resulting metal complexes. The introduction of different functional groups can alter the donor atom set, steric hindrance, and electronic properties of the ligand. mdpi.comtandfonline.com

For instance, in complexes with 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, the stoichiometry varies depending on the metal ion. mdpi.com Mn(II), Fe(II), and Ni(II) form complexes with a 1:1 metal-to-ligand ratio, while Cu(II) forms a 1:2 complex and Zn(II) a 1:4 complex. mdpi.com This variation is attributed to the different coordination preferences and ionic radii of the metal ions. The functionalization of the 4-position of the 1,2,4-triazole ring has been shown to influence the structural motifs of coordination complexes without sterically hindering the N1-N2 bridging mode. mdpi.com The choice of substituents can also lead to different coordination geometries; for example, some Cu(II) complexes with related triazole ligands exhibit a square planar structure, while other metal complexes may adopt tetrahedral or octahedral geometries. nih.gov

Spectroscopic and Magnetic Studies of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for elucidating the nature of metal-ligand interactions in these complexes.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide evidence of metal-ligand bond formation. For example, a shift in the C=N stretching frequency of the triazole ring to a lower wavenumber in the complex compared to the free ligand indicates coordination through the nitrogen atom. researchgate.net The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to observe changes in the chemical shifts of protons and carbons upon complexation, providing insights into the coordination environment. mdpi.comsamipubco.comsamipubco.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ions and charge transfer bands, which are characteristic of the coordination geometry. samipubco.comsamipubco.com

Magnetic Susceptibility Measurements: These studies are crucial for determining the magnetic properties of the complexes, which are influenced by the electronic configuration of the metal ion and the nature of the metal-ligand interactions. mdpi.comsamipubco.comsamipubco.com For example, magnetic data for trinuclear transition metal complexes with bridging triazole derivatives indicate the presence of antiferromagnetic interactions between the metal centers. mdpi.com

Electron Paramagnetic Resonance (EPR) Studies

Applications in Functional Materials Research

The coordination complexes of this compound and its derivatives have shown promise in the development of functional materials due to their unique properties.

Spin Crossover Behavior in Iron(II) Complexes

The spin crossover (SCO) phenomenon, where a metal complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli, is a key area of research in functional materials. researchgate.netrsc.org Iron(II) complexes are particularly well-studied for their SCO properties. researchgate.netrsc.org

A notable example is a trinuclear Fe(II) complex bridged by a pyrrolyl-functionalized Schiff base 1,2,4-triazole ligand, which exhibits an abrupt single-step spin crossover. mdpi.com The central iron(II) ion, coordinated by six triazole nitrogen atoms, undergoes a spin transition between 150 K and 95 K, with a transition temperature (T₁/₂) of approximately 120 K. mdpi.com This behavior is attributed to the specific coordination environment and intramolecular interactions. mdpi.com In contrast, a related binuclear Fe(II) complex remains in the high-spin state throughout the tested temperature range. mdpi.com

| Complex | Spin State Behavior | Transition Temperature (T₁/₂) |

| Trinuclear Fe(II) with pyrrolyl-functionalized triazole | Abrupt single-step SCO | ~120 K mdpi.com |

| Binuclear Fe(II) with pyrrolyl-functionalized triazole | High-spin | N/A mdpi.com |

This table highlights the spin crossover characteristics of iron(II) complexes with ligands derived from this compound.

Luminescence Properties of Coordination Compounds

Coordination compounds incorporating 1,2,4-triazole ligands have been investigated for their luminescence properties, which are crucial for applications in sensors and optoelectronic devices. rsc.orgresearchgate.net The design of new organic ligands is a key strategy for developing zinc complexes with tunable luminescent properties. researchgate.net

For example, four new coordination polymers synthesized from zinc nitrate, terephthalic acid, and 4,7-di(1,2,4-triazol-1-yl)-2,1,3-benzothiadiazole demonstrated luminescent sensing capabilities towards Ga³⁺ cations. acs.org The emission maxima of these compounds were observed at 480 nm and 500 nm, with quantum yields of 13% and 26%, respectively. acs.org The differences in luminescence were attributed to variations in packing features and intermolecular interactions. acs.org Another study on lanthanide-based coordination compounds with 4-(4-carboxyphenyl)-1,2,4-triazole revealed that a samarium complex exhibited characteristic Sm³⁺ emission in the yellow region. rsc.org

Role of Triazoles in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The 1,2,4-triazole moiety is a valuable building block in the design of MOFs due to its versatile coordination modes. rsc.org

The reaction of an asymmetric ligand containing both 1,2,4-triazole and tetrazole units with Cu(BF₄)₂ resulted in a Cu(II) MOF. rsc.org In this framework, the 1,2,4-triazole unit exhibits a bridging bis-monodentate μ₂-N1,N2 coordination mode, connecting four Cu(II) ions. rsc.org This demonstrates the potential of triazole-containing ligands to form complex and functional porous materials.

Catalytic Applications

4-(Pyrrol-1-yl)-1,2,4-triazole Derived Catalysts

Catalysts derived from the this compound scaffold have shown promise in mediating a variety of chemical reactions. The inherent properties of this heterocyclic system allow for the generation of highly active catalytic intermediates.

N-Heterocyclic Carbenes (NHCs) from Pyrrolyltriazolium Salts

N-Heterocyclic carbenes (NHCs) are a class of stable singlet carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts in their own right. Pyrrolyltriazolium salts, derived from this compound, are effective precursors for the generation of novel NHCs with unique electronic and steric properties.

The synthesis of pyrrole-substituted triazole NHCs typically begins with the preparation of the corresponding pyrrolyltriazolium salts. acs.orgnih.gov A reported method involves the reaction of 2H-azirines with triazolium phenacyl bromides, which yields substituted 1-(1H-pyrrol-3-yl)-4H-1,2,4-triazol-1-ium bromides and 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazol-4-ium bromides. acs.orgnih.gov Subsequent reductive debenzylation of N-(1H-pyrrol-3-yl)-N′-benzyltriazolium bromides using a palladium on carbon (Pd/C) catalyst affords the corresponding substituted 1-(1H-pyrrol-3-yl)-4H-1,2,4-triazoles and 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazoles in high yields. acs.orgnih.gov

The generation of the free NHC is achieved by the deprotonation of the pyrrolyltriazolium salt precursor with a suitable base. acs.orgnih.gov Computational studies at the DFT B3LYP/6-31G(d) level have shown that the resulting pyrrolyltriazole NHCs and their corresponding betaine (B1666868) (triazoliumylpyrrolide) forms have comparable thermodynamic stabilities in nonpolar solvents. acs.orgnih.gov The introduction of a substituent at the 3-position of the triazole ring has been shown to be crucial for the successful generation of the first stable pyrrole-substituted triazole NHC by blocking the formation of a pyrrolyltriazoliumide intermediate that can lead to ring-opening. acs.orgnih.gov

The generation of these carbenes can be confirmed by trapping reactions. For instance, in the presence of elemental sulfur, the carbene intermediate is trapped to form the corresponding 1- and 4-(1H-pyrrol-3-yl)-1H-1,2,4-triazole-5(4H)-thiones in high yields. acs.orgnih.gov

The reactivity and stability of pyrrole-substituted triazole carbene intermediates are influenced by the electronic nature of the pyrrole (B145914) and triazole rings. In the absence of a trapping agent like sulfur, these intermediates can undergo ring-opening of the triazole ring, leading to the formation of N-cyanoformimidamide derivatives. acs.orgnih.gov DFT calculations suggest that this ring-opening proceeds through a pyrrolyltriazoliumide intermediate, which exists in equilibrium with the triazoliumylpyrrolide and the pyrrolyltriazole NHC. acs.orgnih.gov

The stability of these carbenes can be enhanced by strategic substitution. Blocking the formation of the pyrrolyltriazoliumide intermediate by introducing a substituent at the 3-position of the triazole ring prevents the ring-opening pathway and allows for the isolation and characterization of the pyrrole-substituted triazole NHC. acs.orgnih.gov The unusual properties of some pyrido-annulated triazol-3-ylidenes, a related class of NHCs, have been attributed to the electronic effects of the fused ring system, which can lead to cleavage of either the triazole or the pyridine (B92270) ring under certain conditions. sigmaaldrich.comrsc.org

Synthesis and Generation of Pyrrole-Substituted Triazole NHCs

Organocatalytic Applications

Beyond their role as ligands for transition metals, this compound derivatives and their corresponding anions can function as effective organocatalysts in various transformations.

Acyl Transfer Catalysis by 1,2,4-Triazole (B32235) Anion

The anion of 1,2,4-triazole has been identified as a highly effective nucleophilic catalyst for acyl transfer reactions, including the aminolysis and transesterification of esters. organic-chemistry.orgacs.orgnih.gov While neutral nucleophiles have been extensively studied in this context, the catalytic potential of anionic nucleophiles like the 1,2,4-triazole anion was less explored. organic-chemistry.org This anionic catalyst demonstrates remarkable activity, significantly accelerating the aminolysis of esters compared to other nucleophiles. organic-chemistry.org

The catalytic cycle is confirmed to operate through an anionic mechanism, which necessitates the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to deprotonate the 1,2,4-triazole. acs.orgnih.gov The optimal pKa of the 1,2,4-triazole anion contributes to its superior performance over structural analogs like pyrazole (B372694) and 1,2,3-triazole. organic-chemistry.org The reaction conditions have been optimized, with polar solvents like acetonitrile (B52724) and DMSO showing high initial rates. acs.org For sustained catalysis, benzene (B151609) has been found to be a more practical solvent. acs.org The use of isopropenyl acetate (B1210297) as an acyl donor is particularly convenient as it generates acetone (B3395972) as a byproduct and reduces the requirement for stoichiometric amounts of base. organic-chemistry.org

This catalytic system has proven effective for the acetylation of amines, transesterification of alcohols, and acylation of oxazolidinones. organic-chemistry.org Notably, it can facilitate the synthesis of diketopiperazines under mild conditions and has been shown to preserve the stereochemical integrity of certain substrates. organic-chemistry.org

Benzoin (B196080) Condensation

N-heterocyclic carbenes derived from triazolium salts are well-known catalysts for the benzoin condensation, a carbon-carbon bond-forming reaction between two aldehydes. chimicatechnoacta.ru While specific studies focusing solely on this compound derived NHCs in benzoin condensation are not extensively detailed in the provided context, the catalytic prowess of related triazolium salt-derived NHCs in this reaction is well-established. acs.org The catalytic activity in these reactions is highly dependent on the steric and electronic nature of the substituents on the triazolium salt precursor. acs.org The general mechanism involves the nucleophilic attack of the NHC on an aldehyde to form a Breslow intermediate, which then acts as an acyl anion equivalent to react with a second aldehyde molecule.

Organometallic Catalysis

The application of this compound in organometallic catalysis is an emerging area of interest. The nitrogen atoms within its structure provide potential binding sites for metal centers, making it a candidate for a ligand in various catalytic systems. rsc.org Some related pyrrolyl-triazole compounds are known to form N-heterocyclic carbene (NHC) precursors, which are highly effective ligands in organometallic catalysis, suggesting a possible, though not yet documented, pathway for the application of this compound. vulcanchem.com

Detailed studies focusing exclusively on the use of this compound as a ligand in Palladium(II)-catalyzed transformations are not extensively available in the current body of scientific literature. However, the broader class of compounds containing both pyrrole and triazole motifs has been successfully employed in this context. For instance, pincer-type ligands that incorporate a central pyrrole ring flanked by 1,2,4-triazole groups have been shown to coordinate directly with palladium. researchgate.net These related systems have demonstrated high efficiency in fundamental organic reactions such as Suzuki-Miyaura and Heck coupling reactions, which are cornerstones of modern synthetic chemistry. researchgate.net While this provides a strong rationale for investigating this compound in similar roles, specific experimental data on its performance remains to be published.

Reaction Mechanisms in Catalytic Cycles

A complete, experimentally validated reaction mechanism involving this compound in a catalytic cycle has not been detailed in published research. Generally, in a palladium-catalyzed cross-coupling reaction, a ligand is expected to coordinate to the palladium center, influencing key steps such as oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the ligand are crucial in modulating the reactivity and stability of the palladium intermediates throughout the cycle. For this compound, the triazole ring's nitrogen atoms could serve as the primary coordination sites. rsc.org

Catalyst Performance and Scope in Organic Transformations

Due to the lack of specific studies on the application of this compound as a catalytic ligand, there is no available data to construct a detailed performance and scope analysis. Research on analogous, but structurally distinct, pyrido[1,2-c] rsc.orgresearchgate.netnih.govtriazol-3-ylidene has shown it to be a powerful catalyst in various Pd(II)-catalyzed transformations, but this cannot be directly extrapolated to the title compound. rsc.org The generation of comprehensive data tables detailing substrate scope, reaction yields, and turnover numbers for this compound awaits future research endeavors in this specific area.

Supramolecular Architectures and Molecular Recognition

Incorporation into Macrocyclic and Pincer Ligand Systems

The integration of pyrrole (B145914) and triazole units is a key strategy in the design of advanced host molecules. Pincer ligands, characterized by a central backbone with two donor arms that bind to a metal center, have been constructed using a central pyrrole ring linked to 1,2,4-triazole (B32235) heterocycles. These pincer ligands can coordinate directly to metals like palladium through the deprotonated central pyrrolyl nitrogen and neutral nitrogen donors on the flanking triazole arms.

Furthermore, pyrrole and triazole functionalities have been incorporated into macrocyclic structures, or "cages," to create sophisticated receptors. A notable example is a pyrrole-based triazolium-phane, a macrocycle containing four triazolium subunits. This macrocycle was synthesized via the tetraalkylation of a parent macrocycle containing 1,2,3-triazole units, demonstrating a practical pathway to these complex hosts. Such structures are designed to possess a pre-organized cavity lined with multiple hydrogen bond donor groups, including the pyrrole N–H, benzene (B151609) C–H, and the potent triazolium C–H groups, making them highly effective in molecular recognition tasks.

Non-Covalent Interactions and Self-Assembly

Non-covalent interactions are the primary forces driving the self-assembly of molecules into ordered supramolecular structures. For 4-(Pyrrol-1-yl)-1,2,4-triazole, hydrogen bonding and π–π stacking are the defining interactions that govern its crystal packing and behavior in solution.

Alongside hydrogen bonding, the crystal structure of this compound exhibits weak, offset face-to-face π–π stacking interactions. These interactions occur between the aromatic planes of the pyrrole and triazole rings of adjacent molecules. While the two rings within a single molecule are nearly perpendicular to each other, the crystal packing allows for intermolecular stacking. In other triazole-containing systems, π–π stacking interactions between triazolyl rings, with centroid-centroid separations around 3.6 Å to 3.8 Å, contribute to the stability of the crystal packing, often linking molecular units into larger assemblies like chains or sheets.

Hydrogen Bonding Networks

Receptor Design for Molecular Recognition

The ability to form specific non-covalent interactions makes pyrrole-triazole systems excellent candidates for the design of synthetic receptors for various ions and molecules.

Macrocycles containing pyrrole and triazolium units have been extensively studied as receptors for anions. The positive charge of the triazolium ring enhances the acidity of its C-H protons, making them potent hydrogen bond donors for negatively charged species. A pyrrole-based tetra-1,2,3-triazolium macrocycle, for instance, demonstrates the cooperative action of pyrrole N–H and triazolium C–H donors in anion recognition.

Studies using ¹H NMR titration have quantified the binding affinities of these macrocycles for various anions. The binding strength is highly dependent on the solvent, with association constants decreasing as the solvent polarity increases. For example, one bile acid-based macrocycle with two 1,2,3-triazolium units showed a strong affinity for fluoride (B91410) in chloroform, while another system in acetonitrile (B52724) displayed the highest affinity for benzoate (B1203000) and chloride ions. A pyrrole-based triazolium-phane was found to be particularly selective for tetrahedral oxyanions like pyrophosphate and phosphate (B84403) in polar media.

| Receptor System | Anion | Solvent | Association Constant (Kₐ) M⁻¹ | Reference |

|---|---|---|---|---|

| Bile acid-based bis-1,2,3-triazolium macrocycle (1a) | F⁻ | CDCl₃ | 560 | |

| Bis-triazolium macrocycle (5·(BF₄)₂) | BzO⁻ | CD₃CN | 4.7 x 10² | |

| Cl⁻ | 4.6 x 10² | |||

| 1,2,3-triazolium macrocycle (6) | Acetate (B1210297) | Acetonitrile | 1.5 x 10⁵ | |

| Dihydrogen Phosphate | 4.5 x 10⁴ |

While macrocycles containing 1,2,3-triazolium units have been generally cited for their potential application as pH sensors, specific studies detailing the pH sensing mechanism of this compound or its direct macrocyclic derivatives were not identified in the performed literature searches. The principle of pH sensing in such systems would likely involve the protonation/deprotonation of the triazole or other functional groups within the macrocycle, leading to a measurable change in an optical or electrochemical signal. However, without specific research on the target compound, a detailed mechanism cannot be described.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the geometric and electronic properties of molecules. These calculations can predict molecular structure, vibrational frequencies, and various electronic characteristics that govern the molecule's behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. dnu.dp.uaresearchgate.net It is widely applied to heterocyclic compounds to analyze their stability, reactivity, and electronic properties. researchgate.netnih.govjmchemsci.com Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311G+(d,p) or cc-PVDZ to obtain accurate results. researchgate.netnih.gov

The 1,2,4-triazole (B32235) ring is known to exhibit prototropic tautomerism, a phenomenon crucial for understanding its chemical reactivity and biological interactions. researchgate.net For substituted 1,2,4-triazoles, different tautomeric forms are possible depending on the position of a hydrogen atom on the ring nitrogens (N1, N2, or N4). researchgate.net The relative stability of these tautomers is significantly influenced by the nature and position of substituents. researchgate.net

In the case of 4-(Pyrrol-1-yl)-1,2,4-triazole, the substituent is on the N4 nitrogen, which precludes the formation of an N4-H tautomer. The potential tautomerism would therefore exist between the 1H- and 2H- forms. DFT studies on C5-substituted 1,2,4-triazoles have shown that electron-donating substituents tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H form. researchgate.net The N4-H tautomer is generally the least stable form in C-substituted triazoles. researchgate.net Quantum chemical calculations on related triazole-thiones have shown that prototropic solvents can reduce the stability difference between tautomeric forms compared to the gas phase. researcher.life Specific computational studies determining the most stable tautomer for this compound are not extensively detailed in the reviewed literature.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and the delocalization of electron density arising from hyperconjugative interactions within a molecule. davidpublisher.com It provides a detailed picture of the electronic conjugation and the nature of bonding. davidpublisher.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution on the molecular surface. researchgate.net It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions of a molecule, which is critical for understanding intermolecular interactions and chemical reactivity. researchgate.netbohrium.com For 1,2,4-triazole derivatives, the MEP analysis typically reveals negative potential regions concentrated around the nitrogen atoms of the triazole ring due to their high electronegativity, marking them as sites for electrophilic attack and hydrogen bonding. researchgate.netresearchgate.net In contrast, the hydrogen atoms of the rings generally exhibit positive potential.

| Parameter | Description | Significance in this compound |

|---|---|---|

| NBO Analysis | Calculates atomic charges and analyzes donor-acceptor (bond-antibond) interactions. | Reveals charge distribution on the pyrrole (B145914) and triazole rings and quantifies the stability gained from electron delocalization between the two aromatic systems. |

| MEP Analysis | Visualizes the electrostatic potential on the molecule's surface. | Identifies the nitrogen atoms of the triazole ring as primary sites for hydrogen bonding and coordination, appearing as regions of negative potential (nucleophilic). The C-H protons on both rings would show positive potential (electrophilic). |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that less energy is required for electronic excitation, which corresponds to higher chemical reactivity and lower kinetic stability. nih.gov Molecules with smaller energy gaps are generally considered more polarizable and are often more biologically active. nih.gov For various triazole derivatives, DFT calculations have been used to determine this energy gap and other related reactivity descriptors. researchgate.netjmchemsci.com

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Substituted 1,2,4-Triazole Derivative | -6.90 | -1.42 | 5.48 | researchgate.net |

| Sulfonamide Schiff Base | -6.49 | -2.27 | 4.22 | nih.gov |

| Triazole Schiff Base | -6.20 | -1.78 | 4.42 | jmchemsci.com |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For molecules containing multiple rings, such as this compound, the relative orientation of the rings is a key conformational feature.

X-ray crystallography data for this compound reveals that the molecule consists of two planar five-membered rings connected by a triazole-pyrrole N-N bond. nih.gov The conformation is such that the triazole ring is positioned nearly at a right angle to the pyrrole ring. nih.gov This non-planar conformation is likely due to steric hindrance between the hydrogen atoms on the adjacent rings, which restricts free rotation around the N-N bond. researchgate.net Studies on other N-aryl-1,2,4-triazoles have also shown that bulky substituents can lead to restricted rotation and non-planar conformations around the N-Caryl bond. researchgate.net

While detailed molecular dynamics simulations for this compound are not widely reported, such studies on related compounds are used to understand the dynamic behavior of molecules in solution, including conformational changes and interactions with solvent molecules over time. dergipark.org.tr

Density Functional Theory (DFT) for Electronic Structure and Stability

NBO Charge Distribution and Molecular Electrostatic Potential Analysis

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr It is extensively used in drug design to simulate the interaction between a small molecule (ligand) and the active site of a biological target, typically a protein or enzyme. jmchemsci.commdpi.com The results are often evaluated based on binding energy scores and the analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts. wiley.commdpi.com

Derivatives of 1,2,4-triazole are frequently subjected to molecular docking studies to predict their potential as inhibitors for various enzymes. For instance, pyrrole- and triazole-containing compounds have been docked against targets such as cyclooxygenase (COX), lanosterol-14α-demethylase, and various kinases to rationalize their anti-inflammatory or antimicrobial activities. dergipark.org.trmdpi.com For example, in studies of N-substituted-1,2,4-triazole derivatives, molecular docking revealed that the most active compounds showed favorable binding energies and formed key hydrogen bonds within the active site of COX-2. mdpi.com Similarly, docking studies on 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione identified potential interactions with anticancer targets. mdpi.com

| Compound Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| researchgate.netrsc.orgacs.orgtriazolo[3,4-b] rsc.orgacs.orgnih.govthiadiazoles based on pyrrole | COX-1, Lanosterol-14α-demethylase | Compounds showed good binding energy, indicating potential to integrate into the active sites of these enzymes. | dergipark.org.tr |

| N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone | COX-1 and COX-2 | The most active compounds showed negative binding free energy for COX-2, with van der Waals and hydrogen bonding being the main interactions. | mdpi.com |

| 1,2,4-Triazole-tethered indolinones | VEGFR-2 | The most potent inhibitor demonstrated strong binding with vital amino acid residues in the ATP binding site. | mdpi.com |

| 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | c-Kit tyrosine kinase, Protein kinase B | The compound was identified as a potential pharmacophore for treating hepatocellular cancer based on good binding affinities. | mdpi.com |

In Silico Interaction with Biomolecular Targets (e.g., Enzymes, Receptors)

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. This method helps in understanding the binding mechanism and can be used to screen virtual libraries of compounds for potential biological activity. dergipark.org.tr

Derivatives of 1,2,4-triazole have been the subject of numerous molecular docking studies to explore their interactions with various biological targets. These studies are crucial in the rational design of new therapeutic agents. For instance, derivatives of 4-amino-3-thio-1,2,4-triazole have been evaluated as potential selective COX-2 inhibitors. grafiati.com

Anaplastic Lymphoma Kinase (ALK): In a study involving derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, molecular docking was performed against anaplastic lymphoma kinase (PDB ID: 2XP2). mdpi.com The results indicated that the compound binds effectively at the active site of the kinase. mdpi.com

Cyclooxygenase (COX): Molecular docking studies on new derivatives of pyrrolo[3,4-d]pyridazinone containing a 1,2,4-triazole moiety have been conducted to investigate their binding within the active sites of COX-1 and COX-2. mdpi.com These studies support the potential for these compounds to act as anti-inflammatory agents. mdpi.com

Enoyl-ACP Reductase and Dihydrofolate Reductase (DHFR): A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were evaluated for their inhibitory potential against enoyl ACP reductase and DHFR enzymes through molecular docking. mdpi.com The majority of the synthesized molecules showed significant interactions with these enzymes, which are important targets for antibacterial and antitubercular drugs. mdpi.com

VEGFR-2: The indolin-2-one ring of sunitinib (B231), a known VEGFR-2 inhibitor, is known to bind to the ATP binding site through hydrogen bonds with Glu917 and Cys919. nih.gov The pyrrole ring in sunitinib contributes to binding through hydrophobic interactions. nih.gov

Binding Site Analysis and Hydrophobic Interactions

The binding site of a biological target is the specific region where a ligand interacts. Analysis of this site, including its amino acid composition and topography, is crucial for understanding the nature of the ligand-receptor interactions. Hydrophobic interactions, which involve nonpolar residues, are often a major driving force for ligand binding.

In the case of anaplastic lymphoma kinase, molecular docking of a 1,2,4-triazoline-3-thione derivative revealed significant hydrophobic interactions between the ligand and the amino acid residues within the active site. mdpi.com

For derivatives of 1,2,4-triazole targeting the enzyme tyrosinase (PDB ID: 2Y9X), interactions with hydrophobic residues such as Phe264 and Val283 have been observed. pensoft.net

The interaction of certain 1,2,4-triazole derivatives with the ATP-active site of other kinases involves hydrophobic contacts with amino acids like Lys 254, Ala 12, Tyr 224, and Leu 248. wiley.com

Table 1: In Silico Interaction of this compound Derivatives with Biomolecular Targets

| Derivative Class | Biomolecular Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Anaplastic Lymphoma Kinase (PDB ID: 2XP2) | Not specified | Hydrophobic | mdpi.com |

| 4-(Substituted-benzyl)-2-heptyl-5-methyl-2,4,-dihydro-3H-1,2,4-triazole-3-one | Tyrosinase (PDB ID: 2Y9X) | His244, His263, Phe264, Val283 | Not specified | pensoft.net |

| 1,2,4-triazole derivatives | Kinase (PDB ID: isa0) | Lys 254, Ala 12, Tyr 224, Leu 248 | Hydrophobic | wiley.com |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | Enoyl ACP Reductase (PDB ID: 1DF7) | Not specified | Not specified | mdpi.com |

| N-Substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone | Cyclooxygenase-2 (COX-2) | Not specified | van der Waals, hydrogen bonding | mdpi.com |

Prediction of Ligand-Protein Binding Modes

Predicting how a ligand binds to a protein is a fundamental goal of molecular docking. This involves determining the optimal conformation and orientation of the ligand within the binding site, which is often quantified by a docking score or binding energy.

Molecular docking studies of 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives with enoyl ACP reductase (PDB ID: 1DF7) have been used to predict their binding modes and correlate these with their observed biological activities. mdpi.com

The binding mode of a 1,2,4-triazoline-3-thione derivative with anaplastic lymphoma kinase has been visualized to understand the specific interactions that stabilize the ligand-protein complex. mdpi.com

For N-substituted-1,2,4-triazole derivatives targeting COX-2, molecular docking has shown that these compounds can adopt a binding pose very similar to that of the known inhibitor Meloxicam. mdpi.comresearchgate.net

The binding modes of various 1,2,4-triazole derivatives with lanosterol (B1674476) 14-α-demethylase have been predicted to understand their potential as antifungal agents. dergipark.org.tr

Table 2: Predicted Ligand-Protein Binding Modes for 1,2,4-Triazole Derivatives

| Derivative Class | Protein Target | Predicted Binding Affinity (Docking Score) | Key Binding Interactions | Reference |

|---|---|---|---|---|

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl) derivatives | Enoyl ACP Reductase (PDB ID: 1DF7) | Varies by derivative | Not specified | mdpi.com |

| N-(3-((4-chlorophenyl)amino)-5-(4-nitrophenyl)-4H-1,2,4-triazol-4-yl)-2-((2,3-dimethylphenyl)amino) benzamide | EGFR tyrosine kinase | -8.32 kcal/mol | Stable interaction | wiley.com |

| 4-(4-chlorophenyl)-3-(2-hydroxyprop-1-ylsulfanyl)-5-(1H-indol-2-yl)-1,2,4-triazole | PARP-1 protein | -24.97 kcal/mol | Not specified | wiley.com |

| 4-(4-chlorophenyl)-3-(2-hydroxyprop-1-ylsulfanyl)-5-(1H-indol-2-yl)-1,2,4-triazole | EGFR protein | -24.32 kcal/mol | Not specified | wiley.com |

| Methyl 5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylate | Not specified | -97.89 kcal/mol | High binding affinity | wiley.com |

| N-Substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone | Cyclooxygenase-2 (COX-2) | Negative ΔG° for active compounds | van der Waals, hydrogen bonding | mdpi.com |

Applications in Advanced Materials Science

Integration of 1,2,4-Triazole (B32235) Scaffolds into Functional Materials

The 1,2,4-triazole ring is a highly electron-deficient system, a characteristic that makes its derivatives excellent candidates for various applications in materials science. researchgate.netbenthamdirect.com This electron-deficient nature is beneficial for creating materials with specific electronic and thermal properties. Researchers have successfully incorporated 1,2,4-triazole moieties into a range of functional materials, including small molecules and polymers, leading to advancements in organic electronics, energy storage, and the development of high-performance polymers. researchgate.netbenthamdirect.com While research into the specific compound 4-(pyrrol-1-yl)-1,2,4-triazole in these advanced applications is not extensively documented in available literature, the broader family of 1,2,4-triazole derivatives provides significant insights into the potential of this structural scaffold.

The unique electronic properties of the 1,2,4-triazole core have led to its widespread use in organic electronic devices. Its derivatives have been instrumental in the fabrication of Organic Light-Emitting Diodes (OLEDs), solar cells, and other electronic components. benthamdirect.com

The electron-deficient character of the 1,2,4-triazole ring makes its derivatives highly effective as electron-transporting (ETL) and hole-blocking materials (HBL) in electronic devices like OLEDs. researchgate.netbenthamdirect.com These materials facilitate the movement of electrons while impeding the flow of holes, which helps to confine charge carriers within the emissive layer of a device, thereby boosting efficiency. ossila.com

A prominent example is 3-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ), which is frequently used as an efficient ETL and HBL in blue phosphorescent OLEDs. ossila.com Its low Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are advantageous for blocking holes and promoting electron injection and transport. ossila.com Similarly, bipyridyl-substituted triazole derivatives (Bpy-TAZs) have demonstrated high electron mobility (above 10⁻⁴ cm²/Vs) and effective hole-blocking capabilities. nii.ac.jp The introduction of bipyridyl groups enhances the electron-transporting properties of the triazole core. nii.ac.jp

Another derivative, Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane (SiTAZ), was specifically designed as an electron-transporting material for deep blue phosphorescent OLEDs. acs.org The inclusion of a silicon atom resulted in high electron mobility (6.2 × 10⁻⁴ cm² V⁻¹ s⁻¹) and a high triplet energy of 2.84 eV. acs.org When used as an HBL and ETL, SiTAZ enabled the fabrication of a deep blue PHOLED with a maximum external quantum efficiency (EQE) of 15.5%. researchgate.netacs.org

Table 1: Performance of 1,2,4-Triazole Derivatives as Hole-Blocking and Electron-Transporting Materials

| Compound/Material | Application | Key Properties | Reported Efficiency/Mobility |

| TAZ | ETL/HBL in PhOLEDs | High triplet energy (2.7 eV), Low HOMO/LUMO levels (6.3/2.7 eV). ossila.com | Enhances device performance by confining triplet excitons. ossila.com |

| Bpy-TAZs | ETL/HBL in OLEDs | Good hole-blocking ability, enhanced electron transport. nii.ac.jp | Electron mobility > 10⁻⁴ cm²/Vs. nii.ac.jp |

| SiTAZ | ETL/HBL in PHOLEDs | High triplet energy (2.84 eV), High glass transition temp (115 °C). acs.org | Electron mobility: 6.2 × 10⁻⁴ cm² V⁻¹ s⁻¹; Max EQE: 15.5%. researchgate.netacs.org |

| TPO | Electron Transport Material | Wide energy gap (3.77 eV), Deep HOMO level (−6.28 eV). researchgate.net | High triplet energy (2.86 eV). researchgate.net |

The integration of 1,2,4-triazole derivatives has shown considerable promise for improving the performance and stability of solar cells, particularly perovskite solar cells (PSCs). researchgate.netnih.gov Perovskite solar cells are noted for their high efficiency in converting light to electricity, but their stability can be a challenge. figshare.com

The introduction of 1,2,4-triazole as an additive into the perovskite precursor solution has been shown to improve the quality of the perovskite film, leading to larger crystal grains and fewer defects. figshare.com The three nitrogen atoms in the triazole ring can form strong hydrogen bonds within the perovskite structure, which enhances the material's stability. researchgate.netfigshare.com This additive approach helps to reduce charge carrier traps at the surface and grain boundaries of the perovskite film, minimizing non-radiative recombination and thereby boosting the power conversion efficiency (PCE) and durability of the PSCs. researchgate.netfigshare.com

In one study, incorporating 1,2,4-triazole into a triple-cation perovskite formulation resulted in a device with a high PCE of 20.9% and remarkable stability, maintaining performance for 700 hours under high heat (85 °C) and high relative humidity (85%). researchgate.net Another investigation using 1,2,4-triazole as an additive in carbon-based PSCs improved the PCE from 8.32% in the control device to 10.66%. figshare.com Furthermore, these modified cells retained 85% of their initial efficiency after 500 hours. figshare.com Donor-acceptor type molecules incorporating a 4-phenyl-1,2,4-triazole core have also been synthesized and used as efficient hole-transporting materials (HTMs), achieving PCEs as high as 14.4%, comparable to the expensive, commonly used HTM spiro-OMeTAD. nih.gov

Table 2: Performance of Perovskite Solar Cells Incorporating 1,2,4-Triazole Derivatives

| 1,2,4-Triazole Derivative/Use | Device Type | Key Improvement | Power Conversion Efficiency (PCE) |

| 1,2,4-Triazole (Additive) | Triple-Cation Perovskite Solar Cell | Enhanced stability and reduced trap density. researchgate.net | 20.9% researchgate.net |

| 1,2,4-Triazole (Additive) | Carbon-Based HTL-free PSC | Improved film quality and longevity. figshare.com | 10.66% (up from 8.32%) figshare.com |

| TAZ-[MeOTPATh]₂ (HTM) | Perovskite-Based Solar Cell | Effective intramolecular charge transfer. nih.gov | 14.4% nih.gov |

| PT-TZ (Polymer) | Polymer Solar Cell | D-A copolymer with 1,2,4-triazole as acceptor. sioc-journal.cn | Lower HOMO level (-5.2 eV). sioc-journal.cn |

In the field of OLEDs, 1,2,4-triazole derivatives are versatile, serving not only as ETL and HBL materials but also as core components of blue light emitters. rsc.orgrsc.org The development of efficient and stable blue emitters is a critical challenge in OLED technology. The electron-deficient triazole moiety is often combined with an electron-donating unit to create bipolar molecules with desirable properties for light emission. rsc.org

For instance, two novel bipolar blue emitters, TAZ-PPI and 4NTAZ-PPI, were synthesized by coupling a 1,2,4-triazole acceptor with a phenanthroimidazole donor. rsc.orgrsc.org These materials exhibited excellent thermal stability and high photoluminescence quantum yields. rsc.org Non-doped blue OLEDs based on these emitters achieved high maximum external quantum efficiencies (EQEs) of 7.3% and 5.9%, respectively, with negligible efficiency roll-off at high brightness. rsc.org The Commission Internationale de l'Eclairage (CIE) coordinates for these devices were in the deep blue region. rsc.org

Other research has focused on iridium(III) complexes that contain a 4-phenyl-4H-1,2,4-triazole group. rsc.org These complexes, when used in OLEDs, facilitate charge trapping and lead to high efficiencies. A double-emitting-layer device using one such complex achieved a peak EQE of 31.43% with only mild efficiency roll-off at high luminance. rsc.org

Table 3: Performance of OLEDs Utilizing 1,2,4-Triazole Derivatives

| 1,2,4-Triazole Derivative | Role in OLED | Key Performance Metric |

| 4NTAZ-PPI | Blue Emitter | Max EQE: 7.3%; CIE: (0.149, 0.131) at 1000 cd m⁻². rsc.org |

| TAZ-PPI | Blue Emitter | Max EQE: 5.9%; CIE: (0.149, 0.130) at 1000 cd m⁻². rsc.org |

| Iridium(III) complex with 4-phenyl-4H-1,2,4-triazole | Green Emitter | Peak EQE: 31.43%. rsc.org |

| SiTAZ | ETL/HBL | Max EQE: 15.5% in a deep blue PHOLED. researchgate.netacs.org |

The application of 1,2,4-triazole derivatives extends to energy storage, particularly in the development of electrolytes and electrodes for supercapacitors. researchgate.netrsc.org Supercapacitors are valued for their high power density and long cycle life. rsc.org